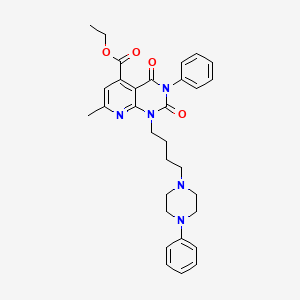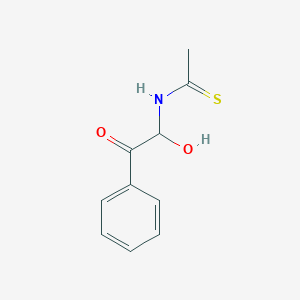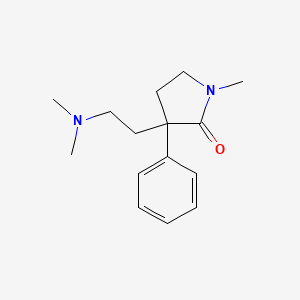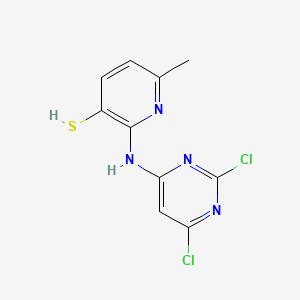
3-Pyridinethiol, 2-((2,4-dichloro-6-pyrimidinyl)amino)-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinethiol, 2-((2,4-dichloro-6-pyrimidinyl)amino)-6-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing atoms of at least two different elements as members of its ring(s). This particular compound features a pyridine ring substituted with a thiol group and a pyrimidine ring substituted with chlorine atoms and an amino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinethiol, 2-((2,4-dichloro-6-pyrimidinyl)amino)-6-methyl- typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and pyrimidine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors where the reactions are carried out under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where the thiol group is converted to a sulfonic acid group.
Reduction: Reduction reactions may involve the conversion of the pyrimidine ring’s chlorine atoms to hydrogen atoms.
Substitution: Substitution reactions can occur at various positions on the pyridine and pyrimidine rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions may produce various substituted pyridine or pyrimidine compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Pyridinethiol, 2-((2,4-dichloro-6-pyrimidinyl)amino)-6-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
2-Mercaptopyridine: A simpler analog with a thiol group attached to the pyridine ring.
2,4-Dichloro-6-methylpyrimidine: A pyrimidine derivative with similar substituents but lacking the pyridine ring.
Uniqueness
3-Pyridinethiol, 2-((2,4-dichloro-6-pyrimidinyl)amino)-6-methyl- is unique due to its combination of pyridine and pyrimidine rings, along with specific substituents that confer distinct chemical and biological properties.
属性
CAS 编号 |
81587-38-4 |
|---|---|
分子式 |
C10H8Cl2N4S |
分子量 |
287.17 g/mol |
IUPAC 名称 |
2-[(2,6-dichloropyrimidin-4-yl)amino]-6-methylpyridine-3-thiol |
InChI |
InChI=1S/C10H8Cl2N4S/c1-5-2-3-6(17)9(13-5)15-8-4-7(11)14-10(12)16-8/h2-4,17H,1H3,(H,13,14,15,16) |
InChI 键 |
XSRFCTOUTHFGIL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)S)NC2=CC(=NC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




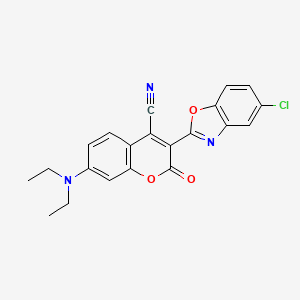
![2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan](/img/structure/B12916822.png)
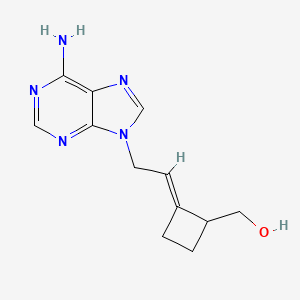
![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
![4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B12916832.png)
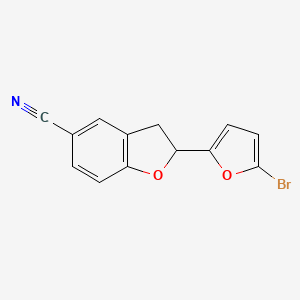
![(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916842.png)


